Cas no 10176-71-3 (4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-)

4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- structure
10176-71-3 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Numero CAS:10176-71-3
MF:C17H14O6
MW:314.289465427399
CID:149455
PubChem ID:3084066

4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
    • 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
    • Ladanein
    • 5,6-Dihydroxy-4',7-dimethoxyflavone
    • 5,6-dihydroxy-7,4'-dimethoxyflavone
    • 5,6-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • CHEMBL209257
    • scutellarein 7,4'-dimethylether
    • SureCN737069
    • BJ 486K
    • Ladanine
    • Scutellarein 4',7-dimethyl ether
    • [ "" ]
    • 4',7-Dimethoxy-5,6-dihydroxyflavone
    • 5,6-DIHYDROXY-7-METHOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-ONE
    • Ladanine; Scutellarein 4',7-dimethyl ether
    • 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
    • DTXSID00144175
    • BJ486K
    • FS-8782
    • LMPK12111165
    • 4',7-dimethylscutellarein
    • SCHEMBL737069
    • HY-N3409
    • A910427
    • AKOS032962667
    • CS-0024154
    • UUQJTIHOVGMQIH-UHFFFAOYSA-N
    • 10176-71-3
    • CHEBI:192702
    • Scutellarein 4',7- dimethyl ether
    • GLXC-04791
    • DA-64849
    • MDL: MFCD28100661
    • Inchi: 1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
    • Chiave InChI: UUQJTIHOVGMQIH-UHFFFAOYSA-N
    • Sorrisi: O1C(=CC(C2C(=C(C(=CC1=2)OC)O)O)=O)C1C=CC(=CC=1)OC

Proprietà calcolate

  • Massa esatta: 314.07902
  • Massa monoisotopica: 314.07903816g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 468
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 85.2Ų

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.402±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 310-313 ºC
  • Solubilità: Quasi insolubile (0,027 g/l) (25°C),
  • PSA: 85.22

4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- Informazioni sulla sicurezza

4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L75130-5 mg
4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
10176-71-3
5mg
¥4000.0 2021-09-09
TargetMol Chemicals
TN4404-5mg
Ladanein
10176-71-3
5mg
¥ 10800 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4404-1 mg
Ladanein
10176-71-3
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN4404-5 mg
Ladanein
10176-71-3 98%
5mg
¥ 3,230 2023-07-11
A2B Chem LLC
AE23490-5mg
Ladanein
10176-71-3 99%
5mg
$555.00 2024-04-20
TargetMol Chemicals
TN4404-1 ml * 10 mm
Ladanein
10176-71-3
1 ml * 10 mm
¥ 12800 2024-07-20
A2B Chem LLC
AE23490-1mg
Ladanein
10176-71-3 99%
1mg
$295.00 2024-04-20
MedChemExpress
HY-N3409-5mg
Ladanein
10176-71-3 99.68%
5mg
¥5200 2024-07-21
Ambeed
A424252-5mg
Ladanein
10176-71-3 98+%
5mg
$222.0 2025-02-19
TargetMol Chemicals
TN4404-1 mL * 10 mM (in DMSO)
Ladanein
10176-71-3 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15

4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:10176-71-3)4H-1-Benzopyran-4-one,5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
A910427
Purezza:99%
Quantità:5mg
Prezzo ($):200.0